molecular formula C20H28N2O3S B255468 Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B255468
M. Wt: 376.5 g/mol
InChI Key: WOJNBBXAELTWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as DATB, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been the subject of scientific research due to its potential applications in medicine and other fields. For example, Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have antitumor activity in vitro and in vivo, with studies suggesting that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other research has focused on Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and other inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is thought to involve multiple pathways and targets. For example, Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins and are implicated in cancer progression and other diseases. Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may also modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth, survival, and apoptosis.
Biochemical and Physiological Effects
Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activity. Studies have also suggested that Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may have neuroprotective effects, with some research indicating that it can protect against oxidative stress and inhibit the formation of amyloid beta plaques, which are implicated in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential as a multifunctional compound with a variety of applications. However, Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's complex synthesis method and limited availability may make it challenging to use in some experiments. Additionally, the mechanism of action of Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, which may make it difficult to design experiments that target specific pathways or targets.

Future Directions

Future research on Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could focus on a variety of areas, including its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. Additional studies could also investigate the mechanism of action of Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its potential as a therapeutic target for various diseases. Finally, research could focus on developing more efficient and scalable methods for synthesizing Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which could increase its availability for use in lab experiments and potential clinical applications.
Conclusion
Overall, Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex compound with a variety of potential applications in medicine and other fields. While its synthesis method may present challenges, its multifunctional properties and potential therapeutic benefits make it an intriguing subject for scientific research. Future studies could shed light on Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's mechanism of action and potential as a therapeutic target for a variety of diseases.

Synthesis Methods

Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with diallylmalonate followed by acylation with N,N-diallyl-2-aminoacetic acid and ethyl chloroformate. Other methods involve the use of different starting materials and reagents, but the overall process involves multiple steps and requires careful attention to detail to ensure the purity and yield of the final product.

properties

Product Name

Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[[2-[bis(prop-2-enyl)amino]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H28N2O3S/c1-5-10-22(11-6-2)13-17(23)21-19-18(20(24)25-7-3)15-9-8-14(4)12-16(15)26-19/h5-6,14H,1-2,7-13H2,3-4H3,(H,21,23)

InChI Key

WOJNBBXAELTWOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN(CC=C)CC=C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN(CC=C)CC=C

Origin of Product

United States

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